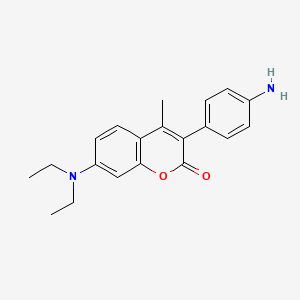

7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

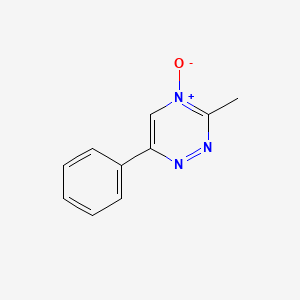

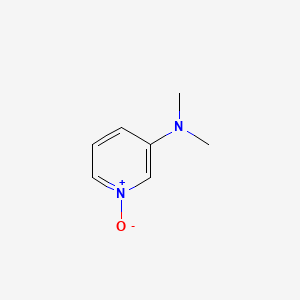

This compound is a novel solvatochromism, aggregation induced emission (AIE) based fluorescent probe . It has been synthesized via a one-pot multi-component reaction system under ultrasonication method . The synthesized compound produces red emission in both solid and liquid states .

Synthesis Analysis

The compound was synthesized via Knoevenagel condensation of salicylaldehyde derivatives with 4-nitrophenylacetonitrile and then cyclization reaction . The synthesized compound was characterized using different instrumental techniques namely, Fourier transform infrared spectroscopy (FTIR), Proton nuclear magnetic resonance spectroscopy (1H NMR), Mass spectrometer, Scanning electron microscope (SEM), Energy dispersive X-ray analysis (EDAX), Thermal gravimetric analysis (TGA), Transmission electron microscopy (TEM), UV−Vis spectrometry and Fluorescence spectrophotometer .Molecular Structure Analysis

The coumarin molecules with 7-(N,N-diethylamino) substitution and aryl azo (Ar–N=N-) at 3-position were synthesized . They were found to be fluorescent despite the presence of azo group . The azo group rotation was blocked by complexing with -BF2, so as to get a red shift in absorption .Chemical Reactions Analysis

The azo molecules show charge transfer, whereas BF2-complexes do not . The dipole moment ratios between the ground and excited states calculated suggest highly polar excited state and an intra-molecular charge transfer at the excited state in the case of azo dyes .Physical And Chemical Properties Analysis

The synthesized compound produces red emission in both solid and liquid states . It has been characterized using different instrumental techniques .作用機序

Target of Action

It is known that dnc is a coumarin derivative , and coumarin derivatives are often used as dyes due to their excellent light conversion capability .

Mode of Action

DNC exhibits unique fluorescence properties due to its interaction with light. It shows solvatochromic properties and aggregation-induced emission (AIE) activities . DNC emits peculiar dual fluorescence, which is assigned to the emission based on the inhibition of twisted intramolecular charge transfer (TICT) state formation and the emission from the TICT state respectively .

Biochemical Pathways

It is known that dnc exhibits aggregation-induced emission (aie) properties . AIE is a phenomenon where certain compounds, which are non-emissive in solution, become highly emissive when aggregated. This property is often utilized in bioimaging applications .

Result of Action

The result of DNC’s action is primarily observed in its unique fluorescence properties. DNC exhibits peculiar dual fluorescence, which is assigned to the emission based on the inhibition of TICT state formation and the emission from the TICT state respectively . This property makes DNC useful in various applications, including bioimaging .

Action Environment

The action, efficacy, and stability of DNC can be influenced by various environmental factors. For instance, the fluorescence properties of DNC can be affected by the presence of other compounds, the pH of the environment, and the temperature

: Substituent Effect on AIE mechanism of two coumarin derivatives : 7-(Diethylamino)-4-(trifluoromethyl)coumarin

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate to form ethyl 4-nitrophenylacetoacetate, which is then reacted with diethylamine and methyl iodide to yield the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl acetoacetate", "diethylamine", "methyl iodide" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 4-nitrophenylacetoacetate.", "Step 2: Reaction of ethyl 4-nitrophenylacetoacetate with diethylamine in the presence of a base such as sodium ethoxide to form the intermediate product.", "Step 3: Methylation of the intermediate product with methyl iodide in the presence of a base such as potassium carbonate to yield the final product, 7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one." ] } | |

CAS番号 |

36840-73-0 |

分子式 |

C20H20N2O4 |

分子量 |

352.4 g/mol |

IUPAC名 |

7-(diethylamino)-4-methyl-3-(4-nitrophenyl)chromen-2-one |

InChI |

InChI=1S/C20H20N2O4/c1-4-21(5-2)16-10-11-17-13(3)19(20(23)26-18(17)12-16)14-6-8-15(9-7-14)22(24)25/h6-12H,4-5H2,1-3H3 |

InChIキー |

VMXKKBJEEJZKLF-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])C |

正規SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065229.png)

![2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one](/img/structure/B3065236.png)

![2-Aminomethylbicyclo[2.2.2]octane](/img/structure/B3065247.png)